N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole with 1-benzofuran-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]-L-alanyl-L-valyl-N-{(2S,3E)-5-(benzyloxy)-5-oxo-1-[(3S)-2-oxo-3-pyrrolidinyl]-3-penten-2-yl}-L-leucinamide
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide stands out due to its unique combination of the oxazole and benzofuran moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide is a compound of interest within medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with a carboxamide functional group and a 1,2-oxazole moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with benzofuran derivatives, including:
-
Anticancer Activity :
- Benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. Research indicates that structural modifications can enhance antiproliferative activities significantly.
- A study demonstrated that certain benzofuran derivatives exhibited up to a tenfold increase in potency against HepG2 hepatoblastoma cells when compared to standard anticancer agents like Combretastatin-A4 .
-
Antibacterial and Antifungal Activities :
- The compound has also been tested for antimicrobial properties. It demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 µM against Bacillus subtilis to 137.43 µM against Pseudomonas aeruginosa .
- Antifungal activities were noted against strains such as Candida albicans and Fusarium oxysporum, indicating the compound's broad-spectrum efficacy .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics which is critical in cancer cell proliferation.
- Interference with Cellular Signaling Pathways : The compound may also modulate various signaling pathways involved in cell survival and apoptosis, although specific pathways for this compound require further elucidation.
Table 1: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | MIC/IC50 Values | Reference |
---|---|---|---|
Anticancer | HepG2 | 0.15 µM | |
Antibacterial | B. subtilis | 4.69 µM | |
Antifungal | C. albicans | 16.69 µM |
Research Findings
A comprehensive review covering the synthesis and biological studies of benzofuran derivatives from 2011 to 2022 indicates that modifications at specific positions on the benzofuran ring can lead to enhanced biological activity. For instance, introducing methyl or methoxy groups at strategic positions has been correlated with increased potency against various cancer cell lines .
Properties
IUPAC Name |
N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-11(8-16-19-9)7-15-14(17)13-6-10-4-2-3-5-12(10)18-13/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSFTIKXSMLDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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